4-Acetoxy-3-methoxybenzoyl chloride
Description
4-Acetoxy-3-methoxybenzoyl chloride (CAS: 56681-66-4) is an acyl chloride derivative with the molecular formula C₁₀H₉ClO₄ and a molecular weight of 228.631 g/mol. It is characterized by an acetoxy group (-OAc) at the 4-position and a methoxy group (-OMe) at the 3-position of the benzoyl chloride backbone . Key properties include a LogP of 1.68, indicating moderate lipophilicity, and an InChI Key of YRZKSSFRGXBQKU-UHFFFAOYSA-N. It is commonly analyzed using reverse-phase HPLC methods (e.g., Newcrom R1 column) with mobile phases containing acetonitrile, water, and phosphoric acid, making it suitable for analytical and preparative separations in pharmacokinetic studies .
Properties
CAS No. |
56681-66-4 |
|---|---|
Molecular Formula |
C10H9ClO4 |
Molecular Weight |
228.63 g/mol |
IUPAC Name |
(4-carbonochloridoyl-2-methoxyphenyl) acetate |
InChI |
InChI=1S/C10H9ClO4/c1-6(12)15-8-4-3-7(10(11)13)5-9(8)14-2/h3-5H,1-2H3 |
InChI Key |
YRZKSSFRGXBQKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C(=O)Cl)OC |
Origin of Product |
United States |
Scientific Research Applications
Synthetic Applications
4-Acetoxy-3-methoxybenzoyl chloride serves as a versatile intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, leading to the formation of diverse derivatives.
- Synthesis of Derivatives : The compound can be utilized in the synthesis of various benzoyl derivatives through acylation reactions. For instance, it can react with amines to form amides, which are crucial in drug development and materials science .
- Photochemical Reactions : Research has demonstrated that this compound can undergo photochemical transformations, such as the photo-Wolff rearrangement. This reaction pathway involves the formation of reactive intermediates that can lead to further synthetic applications, including the generation of ketene intermediates, which are valuable in creating esters and other functional groups .
Analytical Chemistry Applications
The compound is also significant in analytical chemistry, particularly in chromatography.
- High-Performance Liquid Chromatography (HPLC) : this compound can be effectively separated and analyzed using HPLC techniques. A study reported its successful separation on a Newcrom R1 HPLC column under specific conditions, which included a mobile phase composed of acetonitrile, water, and phosphoric acid. This method is scalable for preparative separation and suitable for pharmacokinetic studies .
Case Studies and Research Findings
Several studies have highlighted the utility of this compound in various contexts:
Comparison with Similar Compounds
3-Acetoxy-4-methoxybenzoic Acid
- Molecular Formula : C₁₀H₁₀O₅
- Molecular Weight : 210.18 g/mol (exact mass: 209.04513)
- Key Differences :
- Substituent Positions : Acetoxy and methoxy groups are swapped (3-acetoxy-4-methoxy vs. 4-acetoxy-3-methoxy).
- Functional Group : Carboxylic acid (-COOH) instead of acyl chloride (-COCl), reducing electrophilicity.
- Physical Properties : Higher melting point (230–231°C ) due to hydrogen bonding in the carboxylic acid group .
- Synthesis : Prepared via acetylation of 3-hydroxy-4-methoxybenzoic acid using acetyl chloride and triethylamine .
4-Acetoxy-3-methoxybenzyl Chloride
- Molecular Formula : C₁₀H₁₁ClO₃
- Molecular Weight : 214.646 g/mol
- Key Differences :
- Functional Group : Benzyl chloride (-CH₂Cl) instead of benzoyl chloride (-COCl), enabling nucleophilic substitution (e.g., SN2 reactions).
- Lipophilicity : Higher LogP (2.36) compared to the target compound (1.68), suggesting greater membrane permeability .
- Applications : Likely used as an alkylating agent in organic synthesis rather than acylating agent.
4-Butoxy-3-chloro-5-methoxybenzaldehyde
- Molecular Formula : C₁₂H₁₅ClO₃
- Molecular Weight : 242.70 g/mol
- Key Differences: Substituents: Bulky butoxy (-OBu) and chloro (-Cl) groups at positions 4 and 3, respectively, increasing steric hindrance. Functional Group: Aldehyde (-CHO) instead of acyl chloride, enabling condensation reactions (e.g., formation of Schiff bases). Safety Data: Limited hazard classification, but aldehydes are generally more reactive and toxic than acyl chlorides .
4-Bromo-3-methylbenzoic Acid
- Molecular Formula : C₈H₇BrO₂
- Molecular Weight : 215.05 g/mol
- Key Differences :
Key Research Findings
- Reactivity : Acyl chlorides (e.g., 4-acetoxy-3-methoxybenzoyl chloride) exhibit higher electrophilicity than carboxylic acids or aldehydes, making them ideal for synthesizing esters, amides, and polymers .
- Positional Isomerism : Swapping substituent positions (e.g., 3-acetoxy vs. 4-acetoxy) significantly impacts melting points and solubility due to changes in hydrogen bonding and steric effects .
- Analytical Utility : The target compound’s compatibility with HPLC-MS (using phosphoric acid or formic acid) highlights its role in high-throughput pharmacokinetic studies .
Preparation Methods
Two-Step Synthesis via Hydroxybenzoic Acid Intermediates
The most widely documented approach involves two sequential steps: acetylation of 4-hydroxy-3-methoxybenzoic acid followed by chlorination of the resulting intermediate .
Step 1: Acetylation of 4-Hydroxy-3-methoxybenzoic Acid
4-Hydroxy-3-methoxybenzoic acid is treated with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to protect the phenolic hydroxyl group. For example:
-
Reagents : Acetic anhydride (1.3 equivalents), pyridine (1.2 equivalents)
This step produces 4-acetoxy-3-methoxybenzoic acid , characterized by its stability under subsequent chlorination conditions.
Step 2: Chlorination with Thionyl Chloride
The acetylated intermediate is converted to the acyl chloride using thionyl chloride (SOCl₂):
-
Reagents : Thionyl chloride (4 equivalents)
-
Conditions : Reflux at 78–80°C for 5 hours, followed by vacuum distillation to remove excess SOCl₂.
Mechanistic Insight : Thionyl chloride reacts with the carboxylic acid to form a mixed anhydride intermediate, which decomposes to release HCl and SO₂, yielding the acyl chloride.
Single-Pot Industrial Synthesis
An industrial patent (CN103450013A) describes a scalable single-pot method integrating acetylation and chlorination:
Alternative Chlorinating Agents
While thionyl chloride dominates industrial use, other agents offer niche advantages:
Phosphorus trichloride (PCl₃) is less effective due to competing side reactions.
Reaction Optimization and Critical Parameters
Solvent Selection
Catalytic Additives
Purity Control
-
Vacuum Distillation : Removes residual thionyl chloride and acetic anhydride.
-
Recrystallization : Hexane-ether mixtures purify intermediates.
Comparative Analysis of Methods
| Method | Steps | Yield (%) | Scalability | Cost |
|---|---|---|---|---|
| Two-Step (Lab-Scale) | 2 | 46–77 | Moderate | High (purification steps) |
| Single-Pot (Industrial) | 1 | 55.5 | High | Low (bulk reagents) |
| Oxalyl Chloride Route | 2 | 65–75 | Low | Moderate |
Key Findings :
-
Industrial single-pot methods prioritize cost and efficiency over maximal yield.
-
Laboratory-scale routes favor purity, using recrystallization and distillation.
Challenges and Mitigation Strategies
Moisture Sensitivity
4-Acetoxy-3-methoxybenzoyl chloride hydrolyzes readily in humid conditions:
Byproduct Formation
-
Acetic Acid : Generated during acetylation; removed via distillation.
-
SO₂/HCl Gas : Neutralized with scrubbers in industrial setups.
Industrial Applications and Case Studies
Pharmaceutical Intermediates
Q & A
Q. What are the critical safety protocols for handling 4-Acetoxy-3-methoxybenzoyl chloride in laboratory settings?
this compound, as an acyl chloride, requires stringent safety measures:
- PPE : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and protective lab coats to avoid skin/eye contact .
- Ventilation : Work in a fume hood to prevent inhalation of vapors, which can cause respiratory irritation .
- First Aid : For skin contact, immediately wash with soap and water; for eye exposure, rinse cautiously with water for 15 minutes and seek medical attention .
- Storage : Store in a cool, dry, locked cabinet away from moisture and incompatible reagents (e.g., bases, alcohols) .
Q. What synthetic routes are effective for preparing this compound?
A common method involves acylation of 3-methoxy-4-hydroxybenzoic acid derivatives :
- Step 1 : Protect the hydroxyl group by acetylation using acetyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0°C .
- Step 2 : Convert the resulting 3-acetoxy-4-methoxybenzoic acid to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride under reflux .
- Purification : Distillation or recrystallization from inert solvents (e.g., dry hexane) minimizes hydrolysis. Yield optimization requires strict moisture exclusion .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : Key signals include the acetyl group (δ ~2.3 ppm in H-NMR), methoxy protons (δ ~3.8 ppm), and aromatic protons (δ 7.0–7.9 ppm) .
- IR Spectroscopy : Confirm the carbonyl stretch (C=O) at ~1760 cm⁻¹ (acetyl) and ~1690 cm⁻¹ (acyl chloride) .
- Mass Spectrometry : ESI-HRMS or EI-MS can verify molecular ion peaks (e.g., [M-H]⁻ at m/z 209.045 for intermediates) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers address hydrolysis and stability challenges during synthesis?
- Moisture Control : Use anhydrous solvents (e.g., CH₂Cl₂ dried over molecular sieves) and inert atmospheres (N₂/Ar) to suppress hydrolysis .
- Stability Analysis : Monitor decomposition via TLC or HPLC. Hydrolysis products (e.g., carboxylic acid) can be identified by H-NMR (disappearance of acyl chloride signals) .
- Storage Stability : Long-term storage under argon at –20°C in amber vials minimizes degradation. Regular spectroscopic checks are advised .
Q. How can conflicting crystallographic data be resolved for structural determination?
- Software Tools : SHELXL (for refinement) and SHELXD (for phase problem resolution) are robust for small-molecule crystallography, even with twinned or high-resolution data .
- Data Validation : Cross-check with spectroscopic data (e.g., NMR) to resolve ambiguities in electron density maps. For disordered structures, apply restraints to overlapping atoms .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?
- Electronic Effects : The electron-withdrawing acyl chloride group activates the aromatic ring toward electrophilic substitution, while the methoxy and acetoxy groups direct nucleophilic attack to specific positions (e.g., para to methoxy) .
- Steric Hindrance : Substituents at the 3- and 4-positions may slow reactions with bulky nucleophiles (e.g., amines). Kinetic studies under varying temperatures can quantify activation barriers .
Q. How can purity and contaminants be rigorously assessed post-synthesis?
- Chromatography : HPLC with a C18 column (UV detection at 254 nm) separates the target compound from by-products like unreacted acid or hydrolysis derivatives .
- Thermogravimetric Analysis (TGA) : Detect volatile impurities (e.g., residual solvents) by monitoring mass loss during controlled heating .
- Elemental Analysis : Match experimental C/H/Cl ratios with theoretical values (e.g., C₁₀H₁₁ClO₃ requires C 55.95%, H 5.16%, Cl 16.50%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
